molecular formula C9H7BrO2 B6253060 3-bromo-1-phenylpropane-1,2-dione CAS No. 29634-62-6

3-bromo-1-phenylpropane-1,2-dione

Cat. No.: B6253060
CAS No.: 29634-62-6
M. Wt: 227.1
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Description

3-Bromo-1-phenylpropane-1,2-dione is a diketone derivative featuring a bromine atom at the C3 position and a phenyl group at the C1 position. Its structure comprises a propane backbone with two ketone groups (1,2-dione) and a bromine substituent, rendering it a reactive electrophilic intermediate. This property makes it valuable in organic synthesis, particularly in nucleophilic substitution or cycloaddition reactions.

Properties

CAS No.

29634-62-6

Molecular Formula

C9H7BrO2

Molecular Weight

227.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-phenylpropane-1,2-dione typically involves the bromination of 1-phenylpropane-1,2-dione. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key differences between 3-bromo-1-phenylpropane-1,2-dione and related diketones or cyclobutenes:

Compound Core Structure Substituents Key Functional Features
This compound Propane-1,2-dione C1: Phenyl; C3: Bromine High electrophilicity at C3; planar diketone system
3-Ethoxy-4-(n-norcodeino)-cyclobutene-1,2-dione Cyclobutene-1,2-dione C3: Ethoxy; C4: Norcodeino T-shaped molecular geometry (X-ray data) ; IR peak at 940 cm⁻¹ (C-O stretch)
3,4-Diamino-3-cyclobutene-1,2-dione Cyclobutene-1,2-dione C3 and C4: Amino groups Electron-rich due to amino groups; used in chemokine-mediated disease therapies

Key Observations:

  • Backbone Differences: Cyclobutene-diones (e.g., 3-ethoxy-4-(n-norcodeino)-cyclobutene-1,2-dione) exhibit ring strain and conformational rigidity compared to the linear propane-dione backbone of the target compound. This strain may enhance reactivity in cycloadditions .
  • Substituent Effects: Bromine (electron-withdrawing) in this compound contrasts with ethoxy (electron-donating) or amino (strongly electron-donating) groups in analogs. Bromine’s presence increases electrophilicity, making it suitable for substitution reactions, while amino groups in 3,4-diamino analogs promote hydrogen bonding and biological activity .

Spectroscopic and Geometric Comparisons

  • Infrared Spectroscopy: The cyclobutene-dione derivative (3-ethoxy-4-(n-norcodeino)-cyclobutene-1,2-dione) shows a distinct IR peak at 940 cm⁻¹, attributed to C-O stretching in the ethoxy group . Reduced IR-LD spectra for cyclobutene-diones highlight anisotropic absorption due to their T-shaped geometry , whereas propane-diones likely exhibit simpler spectra due to linearity.
  • X-ray Crystallography :

    • X-ray data for codeine derivatives (e.g., 6-O-acetylcodeine) reveal T-shaped molecular geometries with dihedral angles influencing packing and stability . While similar studies on this compound are absent, its planar diketone system may adopt a different conformation, affecting crystallinity and solubility.

Contradictions and Limitations

  • Spectral Data Gaps : Direct spectroscopic data for this compound are lacking, requiring inferences from structural analogs.
  • Biological Activity: While amino-substituted diones show therapeutic promise , the brominated analog’s bioactivity is unconfirmed, highlighting a research gap.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-1-phenylpropane-1,2-dione, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves bromination of 1-phenylpropane-1,2-dione using brominating agents (e.g., N-bromosuccinimide) under controlled conditions. A two-step approach may include (1) condensation of phenylacetyl chloride with glyoxylic acid to form the dione scaffold, followed by (2) regioselective bromination at the β-position. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction progress should be monitored by TLC and validated via melting point analysis and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and C-Br stretches at ~550–650 cm⁻¹. Compare with reference spectra for halogenated diones .
  • NMR : ¹H NMR reveals phenyl protons (δ 7.2–7.8 ppm) and methine protons adjacent to the bromine (δ 4.5–5.0 ppm). ¹³C NMR confirms carbonyl carbons (δ 190–210 ppm) and quaternary carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns due to bromine (1:1 ratio for M⁺ and M+2⁺) .

Q. How does the bromine substituent influence solubility and stability in storage?

  • Methodological Answer : The bromine atom increases molecular weight and polarizability, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying temperatures (4°C, –20°C) and inert atmospheres (N₂) are recommended. Degradation products can be monitored via HPLC with UV detection at λ = 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : The electron-withdrawing bromine and carbonyl groups activate the β-carbon for nucleophilic attack. Kinetic studies (e.g., using Grignard reagents or hydrides) can quantify rate constants. Competitive pathways (e.g., enolization vs. direct addition) are elucidated via trapping experiments with deuterated solvents (D₂O) and ¹H NMR analysis of intermediates .

Q. Can this compound serve as a bioisostere for carboxylic acids in drug design?

  • Methodological Answer : Computational modeling (DFT) evaluates its geometry and hydrogen-bonding capacity compared to carboxylic acids. In vitro assays (e.g., receptor binding studies) assess functional equivalence. For example, cyclopentane-1,2-dione derivatives exhibit bioisosteric potential for thromboxane receptor antagonism, suggesting analogous strategies here .

Q. How can coordination complexes with this dione enhance antioxidant or catalytic activity?

  • Methodological Answer : Synthesize metal complexes (e.g., Cu(II), Ni(II)) by reacting the dione with metal salts in ethanol. Characterize via UV-vis (d-d transitions), EPR (for Cu(II)), and cyclic voltammetry. Antioxidant efficacy is tested via DPPH radical scavenging assays, comparing IC₅₀ values to uncomplexed ligands .

Q. What computational methods predict keto-enol tautomerization dynamics in this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates energy barriers for tautomerization. Solvent effects (e.g., water, ethanol) are modeled using the Polarizable Continuum Model (PCM). Experimental validation involves variable-temperature NMR to detect enol intermediates .

Safety and Handling Protocols

Q. What precautions are critical when handling this compound in the lab?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols.
  • Store in a sealed container under inert gas (Ar) at –20°C to minimize degradation.
  • Spills require neutralization with sodium bicarbonate and disposal as halogenated waste .

Contradictions and Data Gaps

  • Spectral Assignments : Conflicting IR data for C-Br stretches in similar compounds ( vs. 20) suggest solvent-dependent shifts. Validate with solid-state IR-LD spectroscopy for precise assignments .
  • Bioisostere Efficacy : While cyclopentane-1,2-diones show promise (), the bromine in this compound may introduce steric hindrance, requiring tailored docking studies.

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